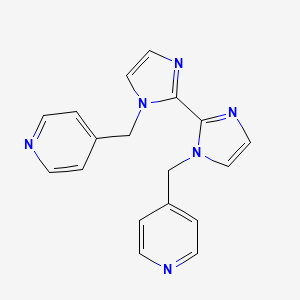
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole
Overview
Description
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole is an organic compound that belongs to the class of biimidazoles. This compound is characterized by the presence of two pyridin-4-ylmethyl groups attached to a biimidazole core. It is known for its ability to form coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole typically involves the reaction of pyridin-4-ylmethyl halides with 2,2’-biimidazole under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The pyridin-4-ylmethyl groups can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The biimidazole core can participate in redox reactions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in solvents like ethanol or acetonitrile.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying stoichiometries.
Substituted Derivatives: Compounds with modified pyridin-4-ylmethyl groups.
Oxidized or Reduced Biimidazole Derivatives: Products resulting from redox reactions.
Scientific Research Applications
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole has a wide range of applications in scientific research:
Coordination Chemistry:
Biological Studies: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of coordination polymers and metal-organic frameworks with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and imidazole rings. This coordination can influence the electronic properties of the metal center, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with metal ions can be exploited in various biological and material science applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(pyridin-3-ylmethyl)-1H,1’h-2,2’-biimidazole
- 1,1’-Bis(pyridin-2-ylmethyl)-1H,1’h-2,2’-biimidazole
Uniqueness
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole is unique due to the specific positioning of the pyridin-4-ylmethyl groups, which can influence its coordination behavior and reactivity compared to its isomers. This unique structure allows for the formation of distinct coordination complexes and materials with specific properties .
Properties
IUPAC Name |
4-[[2-[1-(pyridin-4-ylmethyl)imidazol-2-yl]imidazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-5-19-6-2-15(1)13-23-11-9-21-17(23)18-22-10-12-24(18)14-16-3-7-20-8-4-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWYFDWEZWEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2C3=NC=CN3CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8243977.png)

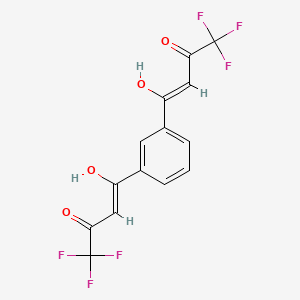
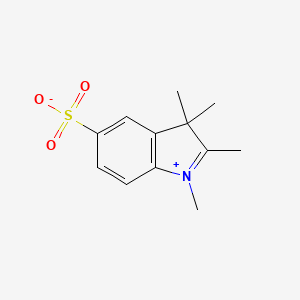
![methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
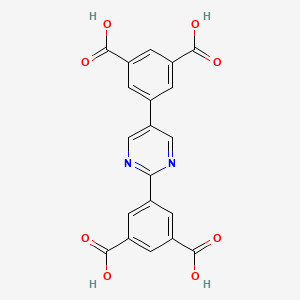
![2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid](/img/structure/B8244015.png)
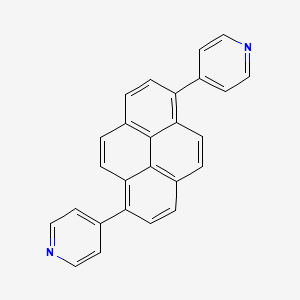
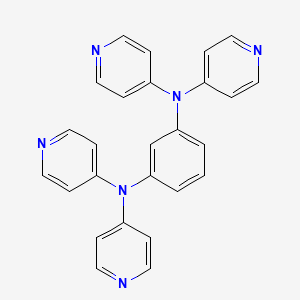
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid](/img/structure/B8244066.png)
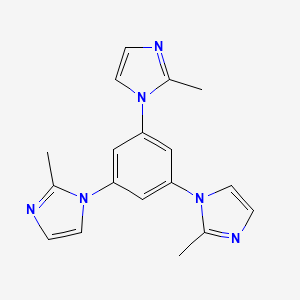
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)
